molecular formula C13H16N4O2 B8030448 6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole

6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole

Cat. No.: B8030448
M. Wt: 260.29 g/mol
InChI Key: FBTAVBSOEZTENF-UHFFFAOYSA-N
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Description

6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6-position and a piperazin-1-ylmethyl group at the 3-position of the indole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole typically involves the following steps:

    Nitration of Indole: The starting material, indole, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 6-position.

    Formylation: The nitrated indole is then subjected to a formylation reaction using a formylating agent such as paraformaldehyde or formic acid to introduce a formyl group at the 3-position.

    Reductive Amination: The formylated product is then reacted with piperazine in the presence of a reducing agent such as sodium borohydride or hydrogen gas to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The piperazin-1-ylmethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 6-Amino-3-(piperazin-1-ylmethyl)-1H-indole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases such as cancer, neurological disorders, and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes, receptors, and transporters.

    Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms of action.

    Pharmaceutical Industry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets such as enzymes, receptors, and transporters. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperazin-1-ylmethyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1H-indole: Lacks the piperazin-1-ylmethyl group, resulting in different biological properties.

    3-(Piperazin-1-ylmethyl)-1H-indole: Lacks the nitro group, leading to different reactivity and biological activity.

    6-Amino-3-(piperazin-1-ylmethyl)-1H-indole: The amino group instead of the nitro group alters the compound’s chemical and biological properties.

Uniqueness

6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole is unique due to the presence of both the nitro group and the piperazin-1-ylmethyl group, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific research applications and drug development efforts.

Properties

IUPAC Name

6-nitro-3-(piperazin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-17(19)11-1-2-12-10(8-15-13(12)7-11)9-16-5-3-14-4-6-16/h1-2,7-8,14-15H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTAVBSOEZTENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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